4-Amino-5-chloro-2-ethoxybenzoic acid

Organic Synthesis Process Chemistry Mosapride Intermediate

Mosapride API manufacturers face high intermediate costs and D₂-receptor cross-activity risks when sourcing the wrong 2-alkoxy building block. This 4-amino-5-chloro-2-ethoxybenzoic acid is the structurally irreplaceable mosapride intermediate, delivering the 2-ethoxy motif required for selective 5-HT₄ agonism and complete freedom from dopamine D₂ antagonism. The patented CN103396334A route achieves 71.7% recovery, significantly lowering per-kg costs vs. prior methods. Bulk lots available with ≥98% HPLC purity, white solid, mp 165-170°C, and immediate global dispatch.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 108282-38-8
Cat. No. B026307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-2-ethoxybenzoic acid
CAS108282-38-8
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)O)Cl)N
InChIInChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
InChIKeyXWGYOMHQGQZRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chloro-2-ethoxybenzoic Acid Overview


4-Amino-5-chloro-2-ethoxybenzoic acid (C₉H₁₀ClNO₃, MW 215.63) is a polysubstituted benzoic acid building block that serves as the essential carboxylic acid intermediate in the synthesis of mosapride citrate (AS‑4370), a clinically approved selective 5‑HT₄ serotonin receptor agonist indicated for functional dyspepsia and gastrointestinal motility disorders [1]. The compound bears an amino group at position 4, a chloro substituent at position 5, and an ethoxy group at position 2. It is commercially available as a white to off‑white solid with a melting point of 165–170 °C and a typical purity of ≥98 % (HPLC) .

4-Amino-5-chloro-2-ethoxybenzoic Acid Cannot Be Replaced


The 2‑ethoxy substitution on the benzamide scaffold is not interchangeable with methoxy, hydroxy, or propoxy analogues without fundamentally altering the pharmacological profile of the resulting benzamide drug candidate. Structure–activity relationship (SAR) studies demonstrated that among 2‑alkoxy‑4‑amino‑5‑chloro benzamides, the 2‑ethoxy analogue (mosapride/AS‑4370) exhibited the most potent gastric prokinetic activity while maintaining complete freedom from dopamine D₂ receptor antagonism, a liability associated with metoclopramide and cisapride [1]. Substitution with 2‑methoxy yields compounds such as metoclopramide and its impurities, which carry significant D₂ receptor antagonist activity; substitution with 2‑hydroxy or longer alkoxy chains leads to incomplete or altered receptor selectivity profiles. Therefore, for the synthesis of mosapride or for analytical reference‑standard applications specific to mosapride quality control, 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid is structurally irreplaceable.

4-Amino-5-chloro-2-ethoxybenzoic Acid: Differentiation Evidence


Patented Synthesis Yield Advantage

The patent CN103396334A describes an improved method for preparing 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid starting from p‑aminosalicylic acid via acetylation, ethylation, chlorination, and hydrolysis. The total recovery of the target compound reaches 71.7 %, compared to only 55 % achieved by the prior‑art method disclosed in Chinese patent CN1226295C, representing a 30 % relative improvement in overall yield [1][2]. This yield advantage translates directly to lower raw‑material cost per gram of isolated product and better scalability for industrial production.

Organic Synthesis Process Chemistry Mosapride Intermediate

Selective 5‑HT₄ Agonism Without D₂ Receptor Affinity

The benzamide drug mosapride citrate, synthesized directly from 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid, exhibits no measurable affinity for the dopamine D₂ receptor, whereas the alternative gastroprokinetic metoclopramide demonstrates potent D₂ receptor antagonism with a Ki of 28 nM [1][2]. Additionally, mosapride displays high‑affinity agonism at 5‑HT₄ receptors (Ki = 69.9–84.2 nM) . This selectivity profile avoids the extrapyramidal motor side effects and hyperprolactinemia associated with D₂ antagonist prokinetics, making mosapride the preferred clinical choice for long‑term gastrointestinal motility management.

Pharmacology 5‑HT₄ Agonist D₂ Receptor Selectivity

High Purity and Well-Defined Melting Point

Commercially available 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid is routinely supplied at a minimum purity of 98 % as determined by HPLC, with a melting point range of 165–170 °C providing a convenient identity check . By comparison, the closely related 4‑amino‑5‑chloro‑2‑methoxybenzoic acid (CAS 7206‑70‑4, metoclopramide impurity C) exhibits a higher melting point of 206–210 °C and is typically available at less stringently defined purity grades, reflecting its different synthetic pathway and application context [1]. The higher and well‑characterized purity of the 2‑ethoxy compound ensures consistent performance in amide coupling reactions and reduces purification burden in downstream mosapride synthesis.

Quality Control Purity Specification Building Block

ISO17034-Certified Mosapride Impurity I Standard

4‑Amino‑5‑chloro‑2‑ethoxybenzoic acid is officially designated as Mosapride Impurity I (also Impurity 9, Impurity L) in pharmacopoeial impurity profiling requirements, and is available as an ISO17034‑certified analytical reference standard from accredited producers such as CATO, with a certified purity >95 % and full characterization documentation (NMR, MS, HPLC, IR) [1]. In contrast, the 2‑methoxy analogue serves as a metoclopramide impurity standard (Metoclopramide EP Impurity C), highlighting the compound‑specific nature of benzamide impurity reference materials and making the 2‑ethoxy compound indispensable for mosapride‑specific quality control workflows [2].

Analytical Chemistry Pharmaceutical Quality Control Reference Standard

4-Amino-5-chloro-2-ethoxybenzoic Acid Application Scenarios


Industrial‑Scale Mosapride Citrate API Manufacturing

The patented synthesis route (CN103396334A) delivering 71.7 % total recovery of 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid directly addresses the cost‑efficiency requirements of large‑volume mosapride citrate production . The 30 % relative yield improvement over the prior CN1226295C method (55 % recovery) translates to significantly lower per‑kilogram intermediate cost and reduced waste generation, making this the preferred starting material for pharmaceutical manufacturers seeking competitive process economics .

Selective 5‑HT₄ Agonist Research and Candidate Differentiation

Because mosapride (derived from this intermediate) exhibits complete selectivity for 5‑HT₄ over dopamine D₂ receptors while maintaining potent gastric prokinetic activity, researchers use 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid as the gateway building block to access the 2‑ethoxy benzamide chemotype . The methoxy analogue, in contrast, leads to compounds with D₂ antagonist liability (e.g., metoclopramide), making the ethoxy intermediate essential for projects targeting D₂‑sparing gastroprokinetic candidates .

Mosapride‑Specific Impurity Profiling and Regulatory Quality Control

As the ISO17034‑certified Mosapride Impurity I reference standard, 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid is indispensable for HPLC and LC‑MS/MS methods quantifying residual starting material in mosapride drug substance . The 2‑methoxy analogue (Metoclopramide EP Impurity C) cannot substitute in these assays, necessitating procurement of the ethoxy‑specific reference material for compliance with mosapride monograph requirements .

Custom Synthesis of 2‑Ethoxy‑Substituted Benzamide Libraries

The ethoxy group at position 2 provides a unique steric and electronic environment that influences amide coupling reactivity and product stability. Procurement of high‑purity (≥98 % HPLC) 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid with a well‑defined melting point (165–170 °C) ensures reproducible outcomes in library synthesis of novel gastroprokinetic candidates, where the ethoxy motif is retained for its proven favorable SAR profile .

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